molecular formula C18H15N3O4S B4518054 4-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

4-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B4518054
M. Wt: 369.4 g/mol
InChI Key: PLTIHDUSVJQQIH-UHFFFAOYSA-N
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Description

4-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that features a pyridazinone core with a thiophene ring and a benzoic acid moiety. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Scientific Research Applications

4-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, starting with the formation of the pyridazinone core. One common method involves the condensation of a thiophene derivative with a hydrazine compound to form the pyridazinone ring. This intermediate is then acylated with an appropriate acylating agent to introduce the acetyl group. Finally, the benzoic acid moiety is attached through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry methods might be employed to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings and varying functional groups.

    Benzoic Acid Derivatives: Compounds with benzoic acid moieties and different substituents.

Uniqueness

4-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is unique due to its combination of a pyridazinone core, thiophene ring, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

4-[[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-16(19-10-12-3-5-13(6-4-12)18(24)25)11-21-17(23)8-7-14(20-21)15-2-1-9-26-15/h1-9H,10-11H2,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTIHDUSVJQQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Reactant of Route 2
4-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Reactant of Route 3
4-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Reactant of Route 5
4-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

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